Molecular weight and formula of 2-Methyl-5-(methylthio)benzoic acid
Molecular weight and formula of 2-Methyl-5-(methylthio)benzoic acid
An In-Depth Technical Guide to 2-Methyl-5-(methylthio)benzoic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Methyl-5-(methylthio)benzoic acid, a substituted benzoic acid derivative with significant potential in chemical synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a robust synthesis protocol, analytical methodologies, and prospective applications.
Core Molecular and Physicochemical Profile
2-Methyl-5-(methylthio)benzoic acid, identified by the CAS Number 26246-30-0, is a unique molecule that incorporates a carboxylic acid, a methyl group, and a methylthio group on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity. The IUPAC name for this compound is 2-methyl-5-(methylsulfanyl)benzoic acid.[3]
The fundamental properties of this compound are critical for its application in experimental settings. The molecular formula is C9H10O2S, corresponding to a molecular weight of approximately 182.24 g/mol .[1][2][3] Understanding these core attributes is the first step in designing synthetic routes and analytical methods.
Table 1: Physicochemical Properties of 2-Methyl-5-(methylthio)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 26246-30-0 | [1][2][3] |
| Molecular Formula | C9H10O2S | [1][2] |
| Molecular Weight | 182.24 g/mol | [2][3] |
| IUPAC Name | 2-methyl-5-(methylsulfanyl)benzoic acid | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 166-172 °C | [4][5] |
| Solubility | Soluble in methanol | [4] |
| Purity (Commercial) | Typically >95% | [3] |
Synthesis Pathway: A Validated Approach
The synthesis of substituted benzoic acids often requires a strategic approach to manage regioselectivity and functional group compatibility. While multiple routes can be conceptualized, a robust and scalable method for preparing methylthio-benzoic acids can be adapted from established patent literature, which describes the synthesis of isomers from chlorobenzonitrile precursors.[6][7] This approach is favored for its high yield and use of readily available starting materials.
The causality behind this experimental design lies in the two-step, one-pot reaction. The first step involves a nucleophilic aromatic substitution where the methyl mercaptide displaces the chlorine atom on the nitrile-substituted ring, facilitated by a phase-transfer catalyst. The second step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.
Diagram 1: Synthesis Workflow
Caption: A workflow diagram for the synthesis of 2-Methyl-5-(methylthio)benzoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Methyl-5-(methylthio)benzoic acid from 2-chloro-5-methylbenzonitrile.
Materials:
-
2-chloro-5-methylbenzonitrile
-
Sodium methyl mercaptide (NaSMe) solution
-
Toluene (or another suitable organic solvent like monochlorobenzene)[7]
-
Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[7]
-
Sodium hydroxide (NaOH), solid or concentrated solution
-
Hydrochloric acid (HCl), 20% solution
-
Deionized water
Procedure:
-
Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the organic solvent (e.g., 200g monochlorobenzene) and the phase-transfer catalyst (e.g., 2g).[7]
-
Addition of Reactant: Add 2-chloro-5-methylbenzonitrile to the flask. Heat the mixture to 70°C under rapid stirring.
-
Nucleophilic Substitution: Slowly add the sodium methyl mercaptide solution dropwise over several hours. The molar ratio of chlorobenzonitrile to sodium methyl mercaptide should be controlled (e.g., 1:1 to 1:10, depending on optimization).[6][7]
-
Reaction Completion (Step 1): After the addition is complete, increase the temperature to 80°C and continue stirring for 3-5 hours until the substitution reaction is complete (monitored by TLC or GC).
-
Nitrile Hydrolysis: Add solid sodium hydroxide (e.g., 1 to 2 molar equivalents relative to the starting nitrile).[7] Increase the temperature to 110°C and continue the reaction until the evolution of ammonia gas ceases, indicating complete hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture. Transfer it to a separatory funnel and remove the organic layer.
-
Acidification: Carefully acidify the aqueous layer with 20% HCl to a pH of 1-2. This will precipitate the crude product.[6][7]
-
Purification: Filter the solid crude product. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Methyl-5-(methylthio)benzoic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the molecular structure.
Protocol: Purity Analysis by HPLC
This protocol is adapted from a general method for the analysis of benzoic acid preservatives.[8]
Instrumentation:
-
HPLC system with a UV detector (set to 254 nm or 280 nm)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and a phosphate buffer is typically effective.
-
Buffer: Prepare a potassium phosphate monobasic solution (e.g., 50 mM) and adjust the pH to ~3.0 with phosphoric acid.
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Methyl-5-(methylthio)benzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or methanol to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column Temperature: 40°C
-
Run a gradient program starting from a lower concentration of acetonitrile and increasing to elute the compound.
-
-
Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks detected. The identity is confirmed by matching the retention time with that of a pure standard.
Potential Applications in Research and Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[9] The presence of a methylthio group can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of Structure-Activity Relationship for the subject compound.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[10] Thio-substituted compounds have shown activity against various microbes, including S. aureus and fungi.[11] The title compound could be investigated as a potential antimicrobial agent, where the methylthio group may enhance membrane interaction or inhibit specific microbial enzymes.
-
Anticancer Drug Discovery: The benzoic acid scaffold is present in numerous synthetic bioactive molecules, including anticancer agents.[9] Research on 2-thio-5-amino substituted benzoquinones has demonstrated potent anticancer activity.[12] 2-Methyl-5-(methylthio)benzoic acid serves as a valuable building block for synthesizing more complex molecules to be screened for anticancer properties.
-
Organic Synthesis Intermediate: Beyond direct biological applications, this compound is an important intermediate in organic synthesis. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the thioether can be oxidized to sulfoxides or sulfones, providing access to a diverse library of new chemical entities.
Safety and Handling
As a laboratory chemical, 2-Methyl-5-(methylthio)benzoic acid must be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
This guide provides a foundational understanding of 2-Methyl-5-(methylthio)benzoic acid, grounded in established scientific principles and methodologies. It is intended to empower researchers to confidently work with and explore the potential of this versatile chemical compound.
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- Braude, M. B. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards.
- Sharma, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- Singh, S., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.
- USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Liu, X., et al. (2018). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. European Journal of Medicinal Chemistry.
- Fluorochem. (n.d.). 2-METHYL-5-(METHYLTHIO)BENZOIC ACID.
- TCI America. (n.d.). 2-(Methylthio)benzoic Acid.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzoic acid, 98+%.
- Supporting Information. (n.d.). Synthesis of various substituted benzoic acids. (Specific journal not provided in search result).
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